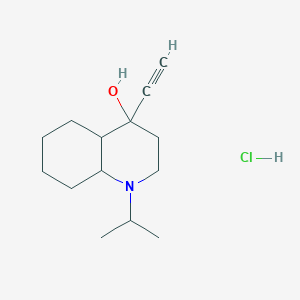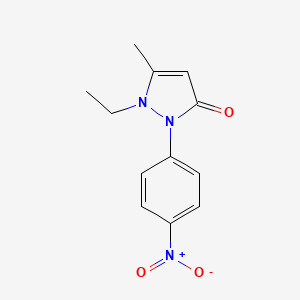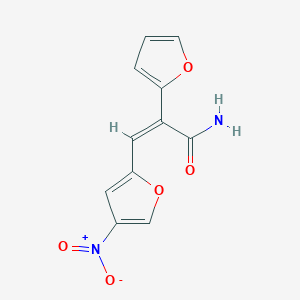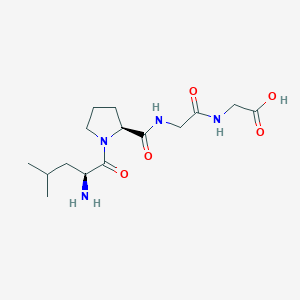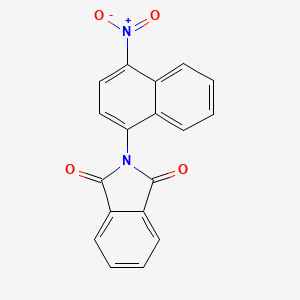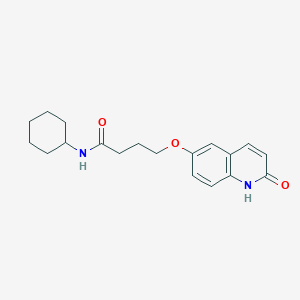
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is a chemical compound with the molecular formula C19H24N2O3. It is known for its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a butanamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide typically involves the reaction of cyclohexylamine with 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- N-Cyclohexyl-N-hexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
Uniqueness
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propiedades
Número CAS |
69592-36-5 |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |
InChI |
InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23) |
Clave InChI |
RQGJDYPBBZGUKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


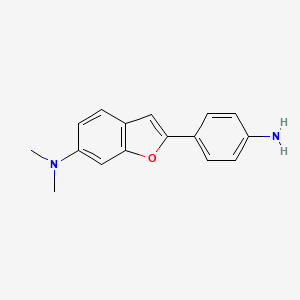
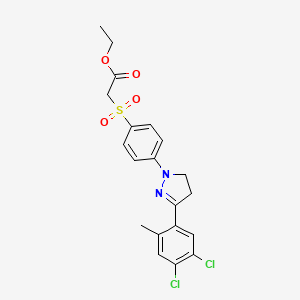
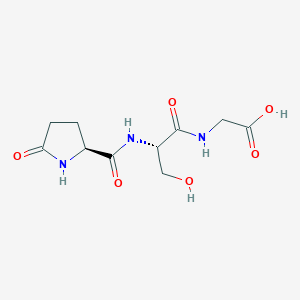
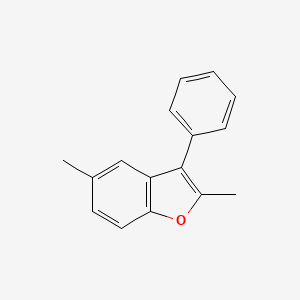
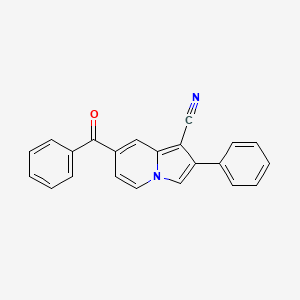
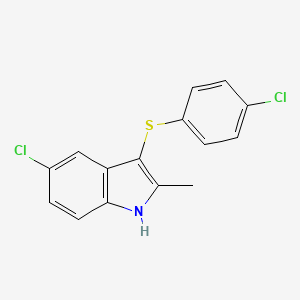
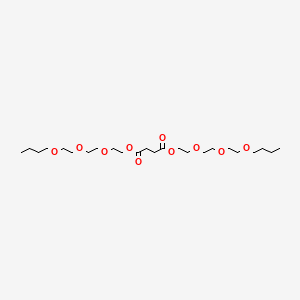
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
